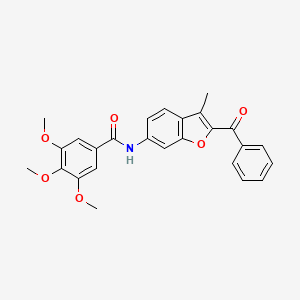

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide

説明

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a benzofuran core substituted with a benzoyl group at position 2, a methyl group at position 3, and a 3,4,5-trimethoxybenzamide moiety at position 4. The 3,4,5-trimethoxyphenyl group is a pharmacophoric motif known to enhance interactions with tubulin and other biological targets .

特性

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c1-15-19-11-10-18(14-20(19)33-24(15)23(28)16-8-6-5-7-9-16)27-26(29)17-12-21(30-2)25(32-4)22(13-17)31-3/h5-14H,1-4H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODQJADTVGESNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

化学反応の分析

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Derivatives with substituted functional groups.

科学的研究の応用

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s benzofuran core and substituent pattern differentiate it from other 3,4,5-trimethoxybenzamide derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 3,4,5-Trimethoxybenzamide Derivatives

*TMB = trimethoxybenzamide

Key Observations:

Benzofuran vs. Benzimidazole/Acrylamide Cores: The benzofuran core in the target compound and may enhance planarity and π-π stacking interactions compared to the benzimidazole or acrylamide-hydrazine scaffolds. Substituents like the 2-benzoyl group in the target compound could sterically hinder interactions with biological targets compared to smaller groups (e.g., cyano in ).

Methoxy Group Positioning :

- All compounds share the 3,4,5-trimethoxybenzamide group, critical for tubulin binding and cytotoxicity . However, the target’s benzofuran-linked TMB may alter solubility and bioavailability compared to aryl amides (e.g., ).

Synthetic Complexity :

Spectroscopic and Analytical Data

Table 2: Comparative Spectroscopic Data

Insights:

- NH Proton Signals : The target compound’s amide NH protons (if present) are expected near δ 10–12 ppm, consistent with .

- Methoxy Groups : All compounds show OCH3 signals near δ 3.7–3.9 ppm, confirming the conserved 3,4,5-TMB motif .

- Melting Points : Higher melting points (e.g., 247–250°C for ) correlate with increased molecular rigidity from heterocyclic cores.

生物活性

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in cancer research and anti-inflammatory applications. This article provides a detailed overview of its synthesis, biological activities, and the mechanisms underlying these effects, supported by data tables and relevant case studies.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the cyclization of 1-(5-bromo-2-hydroxyphenyl)ethanone with various substituted α-bromo acetophenones. The reaction conditions typically involve refluxing in acetonitrile with anhydrous potassium carbonate as a base. The final product can be isolated and characterized using standard techniques such as NMR and mass spectrometry.

Reaction Scheme

- Starting Materials : 1-(5-bromo-2-hydroxyphenyl)ethanone and α-bromo acetophenones.

- Reagents : Anhydrous potassium carbonate, acetonitrile.

- Conditions : Reflux for several hours.

- Characterization : NMR, IR spectroscopy.

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in a dose-dependent manner.

IC50 Values Against Cancer Cell Lines

| Compound | HeLa (Cervical) | MDA-MB-231 (Breast) | A549 (Lung) | HT-29 (Colon) | MCF-7 (Breast) |

|---|---|---|---|---|---|

| CA-4 | 4.6 ± 0.1 nM | 4.5 ± 2.1 nM | 180 ± 50 nM | 3100 ± 100 nM | 370 ± 100 nM |

| Compound X | <10 μM | <10 μM | <10 μM | <10 μM | <10 μM |

Note: IC50 represents the concentration required to inhibit cell growth by 50% .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization and interference with colchicine binding, which are critical for mitotic spindle formation during cell division .

Apoptosis Induction

Research indicates that the compound also induces apoptosis in various leukemia cell lines, such as K562 and MOLT-4. The induction of apoptosis was confirmed through assays measuring phosphatidylserine exposure using Annexin V-FITC staining.

Inflammatory Response Modulation

In addition to its anticancer properties, this compound has shown potential in reducing pro-inflammatory cytokines like IL-6 in K562 cells. The reduction of IL-6 levels suggests that this compound may have therapeutic implications in inflammatory diseases .

Study on K562 Cells

A study evaluated the effects of this compound on K562 cells:

- Objective : To assess cytotoxicity and apoptosis induction.

- Methods : MTT assay for cytotoxicity; flow cytometry for apoptosis.

- Results :

Antibacterial Activity

The compound was also screened for antibacterial activity against various strains. Although primarily focused on anticancer properties, preliminary results indicated moderate activity against Gram-positive bacteria with MIC values ranging from 16 to 64 µg/mL .

Q & A

Q. 1.1. What synthetic methodologies are commonly employed to prepare N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the benzofuran core via condensation of substituted salicylaldehydes with α-bromo ketones (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) under reflux in acetone with anhydrous K₂CO₃ as a base .

- Step 2: Benzoylation of the benzofuran intermediate using benzoyl chloride or derivatives in the presence of a coupling agent (e.g., DCC/DMAP) .

- Critical Conditions:

- Solvent choice (e.g., acetone for cyclization, dichloromethane for extraction).

- Temperature control (reflux for 18 hours for cyclization ).

- Purification via flash chromatography or recrystallization from petroleum ether .

Q. 1.2. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy, benzoyl groups) and benzofuran ring integrity .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by HPLC) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) .

- X-ray Crystallography: For unambiguous structural determination if single crystals are obtained (as demonstrated for related benzamide derivatives ).

Advanced Research Questions

Q. 2.1. How can researchers identify the molecular targets and mechanisms of action for this compound in pharmacological studies?

Methodological Answer:

- Molecular Docking: Computational modeling to predict binding affinity with targets (e.g., kinases, GPCRs) using software like AutoDock Vina, guided by structural analogs with known targets .

- In Vitro Assays:

- Enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™).

- Cellular viability screening (e.g., MTT assay in cancer cell lines) .

- Transcriptomics/Proteomics: RNA sequencing or SILAC-based proteomics to identify differentially expressed pathways post-treatment .

Q. 2.2. What experimental strategies are recommended to resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

- Dose-Response Validation: Repeat assays with standardized protocols (e.g., consistent cell passage numbers, solvent controls) .

- Orthogonal Assays: Cross-validate results using alternative methods (e.g., flow cytometry vs. luminescence for apoptosis).

- Structural Analog Comparison: Test derivatives (e.g., varying methoxy or benzoyl groups) to isolate structure-activity relationships (SAR) .

Q. 2.3. How can researchers optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?

Methodological Answer:

- Solubility Enhancement: Use co-solvents (e.g., PEG 400) or nanoformulations (liposomes) .

- Metabolic Stability: Incubate with liver microsomes to identify metabolic hotspots; introduce blocking groups (e.g., fluorine substitution) .

- Plasma Protein Binding: Equilibrium dialysis to measure unbound fraction; modify substituents to reduce binding .

Q. 2.4. What methodologies are suitable for investigating structure-activity relationships (SAR) in benzofuran derivatives of this compound?

Methodological Answer:

- Fragment-Based Design: Synthesize derivatives with systematic substitutions (e.g., methoxy → ethoxy, benzoyl → nicotinoyl) .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate structural features with activity .

- Biological Testing: Screen analogs against a panel of disease models (e.g., antimicrobial disk diffusion, anti-inflammatory COX-2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。